molecular formula C14H24N2O2 B5462826 1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE

1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE

Cat. No.: B5462826
M. Wt: 252.35 g/mol
InChI Key: YJXBDYCUOCYFIZ-UHFFFAOYSA-N
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Description

1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their unique structural properties and biological activities .

Preparation Methods

The synthesis of 1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE involves multiple steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often utilize catalytic hydrogenation and cyclization reactions to achieve high yields and purity .

Chemical Reactions Analysis

1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE has a broad spectrum of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of certain enzymes or activation of specific signaling pathways .

Comparison with Similar Compounds

1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE can be compared with other piperidine derivatives such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits anticancer and anti-inflammatory activities.

    Matrine: Known for its antiviral and anticancer properties.

    Berberine: Used for its antimicrobial and antidiabetic effects.

    Tetrandine: Exhibits anti-inflammatory and anticancer activities

Each of these compounds shares the piperidine ring structure but differs in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

1-[4-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-11-5-3-4-8-16(11)14(18)13-6-9-15(10-7-13)12(2)17/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXBDYCUOCYFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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